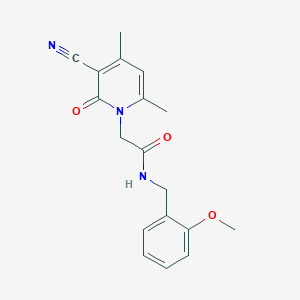

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound is an acetamide derivative featuring a 3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety linked to the α-carbon of the acetamide backbone, with an N-(2-methoxybenzyl) substituent. The pyridinone core and cyano group are critical for its electronic and steric properties, influencing binding interactions in biological systems . The 2-methoxybenzyl group may enhance lipophilicity and modulate pharmacokinetic profiles.

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12-8-13(2)21(18(23)15(12)9-19)11-17(22)20-10-14-6-4-5-7-16(14)24-3/h4-8H,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEULASMJNZJOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=CC=C2OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate diketone and an amine.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through an alkylation reaction using a methoxybenzyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinone core or the methoxybenzyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are commonly used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) can be employed under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives of pyridine-based compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . This suggests potential for the compound in developing new antimicrobial agents.

2. Anticancer Properties

Preliminary studies have demonstrated that the compound may possess cytotoxic effects against various cancer cell lines. Investigations into structurally related compounds have indicated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further exploration in cancer therapeutics .

3. Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's . This opens avenues for its application in neuropharmacology.

Pharmacological Insights

1. Molecular Docking Studies

In silico studies using molecular docking techniques have suggested that this compound could interact effectively with biological targets involved in inflammation and metabolic disorders. These computational analyses provide a foundation for understanding its mechanism of action and guiding future experimental validations .

2. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents and functional groups can significantly influence its biological activity, leading to the design of more potent derivatives .

Material Science Applications

The unique chemical structure of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide also lends itself to applications in material science:

1. Organic Electronics

Due to its electronic properties, this compound may be explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications can enhance device performance .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of pyridine compounds revealed that modifications at the cyano group significantly enhanced antimicrobial activity against Staphylococcus aureus. The study utilized a series of synthesized compounds to evaluate their MICs, demonstrating that the presence of a methoxy group improved solubility and bioavailability .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing that the compound exhibited IC50 values indicating significant cytotoxicity. Further analysis showed that apoptosis was induced via the mitochondrial pathway, suggesting potential for therapeutic use in oncology .

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Binding to cellular receptors, leading to changes in cell signaling and function.

Modulation of Gene Expression: Influencing the expression of genes related to disease processes or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituents, biological activities, and synthetic strategies. Below is a detailed breakdown:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Structural-Activity Relationship (SAR) Insights

Pyridinone Core: The 3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety is conserved across analogs, with the cyano group stabilizing the enol tautomer for hydrogen bonding .

Substituent Effects: Aromatic Groups: Styryl () and morpholinophenyl () substituents enhance target affinity via hydrophobic interactions or solubility modulation. Halogens: Chloro substituents () improve cytotoxicity and membrane penetration. Thioacetamide vs. Acetamide: Thioether linkages () increase metabolic stability compared to ethers.

Biological Activity Trends: Insecticidal Activity: Dependent on thioacetamide and styryl groups (). Antiproliferative Activity: Correlates with chloro and pyrazolyl groups (). Immunomodulation: Morpholine derivatives exhibit potent CD73 inhibition ().

ADMET and Toxicity Considerations

While in silico ADMET data for the target compound is unavailable, analogs with morpholine () show improved solubility and low hepatotoxicity. Chlorophenyl derivatives () may pose higher metabolic liabilities due to electrophilic substituents .

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with cyano, dimethyl, and oxo groups along with an acetamide moiety. Its molecular formula is with a molecular weight of 302.34 g/mol. The specific substitution pattern on the pyridine ring enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N3O2 |

| Molecular Weight | 302.34 g/mol |

| LogP | 2.8682 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 55.632 |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study examining monomeric alkaloids, derivatives showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .

Antifungal Activity

The compound has also been assessed for antifungal activity. Similar pyridine derivatives demonstrated effectiveness against fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good antifungal properties .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, certain pyridine derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The mechanism of action may involve the modulation of specific cellular pathways or enzyme activities.

The biological activity of this compound is attributed to its interaction with biological macromolecules. The cyano and oxo groups are believed to play critical roles in binding to active sites on enzymes or receptors, thereby influencing their activity and potentially altering gene expression or protein function .

Case Studies

-

Antibacterial Study : A recent investigation into the antibacterial efficacy of related compounds demonstrated that the presence of the cyano group significantly enhances antimicrobial activity against resistant bacterial strains.

- Results : Compounds showed a marked reduction in bacterial growth at concentrations as low as 10 µM.

- : The structural features of these compounds correlate with their biological activities.

-

Anticancer Research : A study involving various pyridine derivatives indicated that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines.

- Results : IC50 values were recorded at approximately 15 µM for the most active compounds.

- : The methoxy group appears to contribute positively to the anticancer activity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide?

The synthesis typically involves a multi-step approach:

- Pyridine Ring Formation : Start with precursors like 4,6-dimethyl-2-hydroxypyridine. Introduce the cyano group via nucleophilic substitution (e.g., using cyanogen bromide) under basic conditions (e.g., NaH/DMF) .

- Acetamide Coupling : React the pyridine derivative with 2-methoxybenzylamine using coupling agents like EDCI/HOBt in anhydrous DCM or THF.

- Oxidation : Oxidize the 2-hydroxypyridine intermediate to the 2-oxopyridin-1(2H)-yl moiety using mild oxidizing agents like MnO₂ or IBX .

Key Optimization : Control reaction temperature (0–5°C for acylation steps) and use TLC to monitor intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups at C4/C6, methoxybenzyl protons at δ 3.8–4.1 ppm, cyano group absence in NMR but inferred from IR) .

- IR Spectroscopy : Identify carbonyl (C=O at ~1667 cm⁻¹), cyano (C≡N at ~2200 cm⁻¹), and amide (N–H stretch at ~3300 cm⁻¹) functional groups .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₉N₃O₃: 344.1345) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases (e.g., MMP-9) using fluorometric assays .

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step with 2-methoxybenzylamine?

Methodological Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilicity of the amine.

- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Stoichiometric Ratios : Use a 1.2:1 molar ratio of pyridine intermediate to 2-methoxybenzylamine to minimize side reactions.

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCI/HOBt in DCM | 78 | 95 |

| DCC/DMAP in THF | 65 | 90 |

| No catalyst | 30 | 80 |

Q. How do structural modifications (e.g., substituent position on the benzyl group) affect bioactivity?

Case Study :

- 2-Methoxy vs. 4-Methoxy Benzyl : The 2-methoxy group enhances steric hindrance, potentially improving target selectivity in kinase inhibition assays .

- Methyl vs. Ethyl Substituents : Bulkier groups (e.g., ethyl) at C4/C6 reduce solubility but increase lipophilicity (logP), impacting membrane permeability .

Experimental Design : - Synthesize analogs via parallel synthesis.

- Compare IC₅₀ values in enzyme assays and logP (HPLC-measured) to establish structure-activity relationships (SAR).

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

Approach :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR). Focus on hydrogen bonding with the cyano group and π-π stacking with the pyridine ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Validation : Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values.

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers resolve this?

- Hypothesis Testing :

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH, pH 1–6).

- Analyze degradation products via LC-MS (e.g., detect free 2-methoxybenzylamine).

Resolution : Data from suggests instability below pH 3, corroborated by LC-MS peaks at m/z 122 (benzylamine fragment) .

Q. Why do some studies report low cytotoxicity despite high enzyme inhibition?

- Possible Factors :

- Poor cellular uptake due to high logP (>3.5).

- Off-target effects masking therapeutic potential.

- Solutions :

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

- Core Modifications : Vary substituents on the pyridine (e.g., halogens at C3) and benzyl (e.g., nitro, amino groups) .

- Assay Consistency : Use standardized protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays).

- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What advanced purification techniques are recommended for isolating high-purity batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.